Etidocaine hydrochloride

Descripción general

Descripción

Etidocaine hydrochloride is a local anesthetic of the amide type, marketed under the trade name Duranest. It is primarily used for infiltration anesthesia, peripheral nerve blocks, and central neural blocks during surgical procedures, labor, and delivery . This compound is known for its long duration of activity, although it has the disadvantage of increased bleeding during oral surgery .

Métodos De Preparación

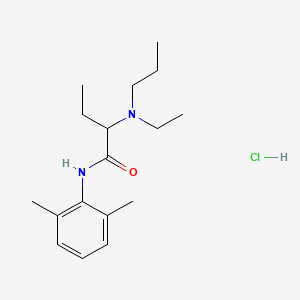

Synthetic Routes and Reaction Conditions: The synthesis of etidocaine hydrochloride involves the reaction between 2,6-xylidine and 2-bromobutyryl chloride to form 2-Bromo-N-(2,6-dimethylphenyl)butanamide. This intermediate is then alkylated with N-ethylpropylamine to yield etidocaine . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Etidocaine hydrochloride is susceptible to hydrolysis under both acidic and basic conditions due to its amide functional group. This reaction is pivotal in its metabolic breakdown and influences its duration of action.

Acidic Hydrolysis

In acidic environments (pH < 4), the amide bond undergoes cleavage, yielding 2,6-dimethylaniline and 2-(ethylpropylamino)butanoic acid as primary products .

Basic Hydrolysis

Under alkaline conditions (pH > 9), hydrolysis produces 2,6-dimethylaniline and sodium 2-(ethylpropylamino)butanoate .

Hydrolysis rates are influenced by temperature and pH, with faster degradation observed at elevated temperatures and extreme pH levels .

Interaction with Chloroprocaine Hydrolysis

Etidocaine inhibits the serum-mediated hydrolysis of chloroprocaine , a structurally related ester local anesthetic. This interaction occurs via competitive inhibition of plasma esterases, increasing the risk of chloroprocaine toxicity .

Inhibitory Effects of Local Anesthetics

| Anesthetic | Concentration (μg/mL) | % Inhibition of Chloroprocaine Hydrolysis | Reference |

|---|---|---|---|

| Etidocaine | 2.3 | 21% | |

| Bupivacaine | 2.4 | 38% | |

| Lidocaine | 10.0 | <5% |

This inhibitory effect is clinically significant when etidocaine is co-administered with chloroprocaine, as it prolongs the latter’s half-life .

Stability and pH-Dependent Ionization

The compound’s stability is influenced by its pKa (7.9), which affects its ionization state and solubility .

-

Neutral pH (7.4) : ~25% exists as the uncharged base (RN), facilitating membrane penetration .

-

Acidic pH : Protonation of the tertiary amine enhances water solubility but reduces lipid permeability .

| pH | % Ionized | Dominant Form | Biological Impact |

|---|---|---|---|

| 4.0 | >99% | Cation (RNH⁺) | Enhanced solubility, delayed onset |

| 7.4 | 75% | Cation (RNH⁺) | Balanced penetration and duration |

| 9.0 | <10% | Base (RN) | Rapid tissue penetration, faster onset |

Oxidation and Compatibility

This compound formulations containing epinephrine include antioxidants like sodium metabisulfite (0.5 mg/mL) to prevent oxidative degradation . Exposure to light or alkaline solutions accelerates decomposition, necessitating storage in airtight, light-resistant containers .

Aplicaciones Científicas De Investigación

Clinical Efficacy

Etidocaine hydrochloride has been evaluated in various clinical settings, particularly in oral surgery and periodontal procedures. Here are some key findings from recent studies:

-

Comparison with Lidocaine :

- A study compared the efficacy of 1.5% this compound with epinephrine (1:200,000) against 2% lidocaine with epinephrine (1:100,000) in patients undergoing third molar extractions. Results indicated that etidocaine provided a longer duration of anesthesia, being approximately 2.16 times longer acting than lidocaine regarding recovery from lower lip numbness and 1.75 times longer concerning the onset of postoperative pain .

-

Periodontal Procedures :

- In a split-mouth design study involving periodontal flap surgeries, etidocaine was found to offer a longer duration of anesthesia compared to lidocaine. However, it did not significantly reduce postoperative pain or the number of analgesics consumed post-surgery . The study highlighted that while etidocaine's prolonged effect is beneficial, it may lead to inadequate hemostasis during procedures.

- Safety Profile :

Case Study 1: Third Molar Extractions

In a controlled trial involving 28 patients requiring bilateral third molar extractions, each patient received both anesthetics on opposite sides of their mouth. The outcomes measured included onset time, duration of numbness, and postoperative pain levels. The findings confirmed that etidocaine significantly prolonged anesthesia duration without increasing adverse effects compared to lidocaine .

Case Study 2: Periodontal Surgery

Another study evaluated the use of etidocaine in periodontal flap surgery on matched contralateral pairs. While the anesthetic provided longer-lasting effects, issues with hemostasis were noted, suggesting that while effective for pain management, careful consideration must be given to its application in surgeries requiring precise bleeding control .

Comparative Data Table

| Parameter | This compound | Lidocaine Hydrochloride |

|---|---|---|

| Concentration Used | 1.5% | 2% |

| Epinephrine Ratio | 1:200,000 | 1:100,000 |

| Duration of Action | Longer (up to 2.16x) | Shorter |

| Onset Time | Similar | Similar |

| Postoperative Pain Control | Comparable | Comparable |

| Adverse Reactions | None reported | None reported |

| Hemostasis Issues | Yes | No notable issues |

Mecanismo De Acción

Etidocaine hydrochloride exerts its effects by blocking sodium ion channels in neuronal membranes. This inhibition prevents the initiation and conduction of nerve impulses, leading to a loss of sensation in the targeted area . The molecular targets include voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons .

Comparación Con Compuestos Similares

Lidocaine: Another amide-type local anesthetic with a shorter duration of action compared to etidocaine.

Bupivacaine: Known for its long duration of action but with a higher risk of cardiotoxicity.

Mepivacaine: Similar to lidocaine but with a slightly longer duration of action.

Uniqueness of Etidocaine Hydrochloride: this compound is unique due to its long duration of action and its ability to provide intense motor block, which is beneficial in certain surgical procedures . its tendency to cause increased bleeding during oral surgery is a notable disadvantage .

Actividad Biológica

Etidocaine hydrochloride, an amide-type local anesthetic, is primarily used in clinical settings for its prolonged analgesic effects. It is marketed under the brand name Duranest and is known for its efficacy in various surgical procedures, particularly in dentistry. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and comparative studies with other anesthetics.

Pharmacodynamics

Etidocaine functions by stabilizing neuronal membranes, inhibiting ionic fluxes necessary for the initiation and conduction of nerve impulses. This mechanism leads to its local anesthetic effects, characterized by a fast onset and prolonged duration of action. The compound exhibits a higher lipid solubility and protein binding capacity compared to other local anesthetics like lidocaine, contributing to its extended efficacy .

Key Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of this compound:

| Parameter | Value | Dose | Co-administered | Population |

|---|---|---|---|---|

| Cmax | 12.5 μg/mL | 20 mL peridural dose | Epinephrine | Healthy adults (both sexes) |

| AUC | 1.8 μg × h/mL | 20 mL peridural dose | Epinephrine | Healthy adults (both sexes) |

| Half-life (T1/2) | 2.7 h | 20 mL peridural dose | Epinephrine | Healthy adults (both sexes) |

| Unbound Fraction | 6% | 20 mL peridural dose | Epinephrine | Healthy adults (both sexes) |

Clinical Efficacy

Numerous studies have evaluated the effectiveness of etidocaine in various surgical contexts:

- Periodontal Surgery : A study involving 17 patients demonstrated that etidocaine (1.5% with epinephrine) provided a longer duration of anesthesia compared to lidocaine (2% with epinephrine), although both agents were similar in terms of pain management post-surgery .

- Third Molar Extractions : In a double-blind study with 112 patients, etidocaine was found to be 2.16 times longer acting than lidocaine regarding recovery from numbness and delayed onset of postoperative pain . Patients reported less severe pain during recovery when treated with etidocaine.

Comparative Studies

Etidocaine has been compared to other local anesthetics in various clinical trials:

- Study on Anesthesia Duration : A clinical trial showed that etidocaine provided a significantly longer duration of anesthesia than lidocaine, making it preferable for procedures requiring extended pain relief .

- Effect on Hemostasis : Despite its advantages, inadequate hemostasis was noted as a recurrent issue with etidocaine use during dental procedures, which could be attributed to its vasodilatory effects when combined with epinephrine .

Case Studies

- Case Study on Periodontal Flap Surgery : In a controlled study comparing etidocaine and lidocaine for periodontal flap surgery, it was noted that while etidocaine offered prolonged anesthesia, it did not significantly reduce postoperative analgesic requirements compared to lidocaine .

- Impact on Postoperative Pain : Another investigation highlighted that patients receiving etidocaine experienced less postoperative pain and required fewer pain relief medications post-surgery compared to those receiving lidocaine .

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957895 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36637-19-1, 38188-13-5, 38188-14-6 | |

| Record name | Etidocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidocaine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.